molecular formula C6H6ClF3N2O B1381909 3-Amino-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride CAS No. 1803587-02-1

3-Amino-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride

Cat. No.: B1381909
CAS No.: 1803587-02-1
M. Wt: 214.57 g/mol
InChI Key: LHIXVYQOMGIIEV-UHFFFAOYSA-N
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Description

3-Amino-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride is a heterocyclic organic compound characterized by a dihydropyridinone core substituted with an amino group and a trifluoromethyl group. Its hydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical and chemical research applications. The compound is widely supplied by multiple manufacturers, including Dingyanchem, Prisun Pharmatech Co., Ltd., and Sichuan JingYu Chemical Co., Ltd., among others . These suppliers, primarily based in China, highlight its commercial relevance in medicinal chemistry and intermediate synthesis.

Properties

IUPAC Name

3-amino-6-(trifluoromethyl)-1H-pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O.ClH/c7-6(8,9)4-2-1-3(10)5(12)11-4;/h1-2H,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIXVYQOMGIIEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803587-02-1
Record name 3-amino-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the condensation of trifluoromethyl-substituted 1,3-dicarbonyl compounds with cyanacetamide, which proceeds regioselectively to form the desired pyridine derivative . The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that compounds similar to 3-amino-6-(trifluoromethyl)-1,2-dihydropyridin-2-one exhibit promising antitumor properties. A study highlighted its potential as a Pim kinase inhibitor , which plays a crucial role in tumorigenesis. The inhibition of Pim kinases can lead to reduced tumor growth and increased apoptosis in cancer cells .

Neuroprotective Effects
Another area of application is in neuroprotection. Compounds within the dihydropyridine class have been investigated for their ability to protect neuronal cells from oxidative stress, thereby potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis of Novel Compounds

3-Amino-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride serves as a versatile building block in organic synthesis. Its unique trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for developing new pharmaceuticals. The compound can be modified to create derivatives with enhanced biological activity or selectivity against specific targets.

Case Studies

Study Focus Findings
Study AAntitumor EffectsDemonstrated effective inhibition of cancer cell proliferation in vitro using a derivative of 3-amino-6-(trifluoromethyl)-1,2-dihydropyridin-2-one .
Study BNeuroprotectionShowed protective effects against oxidative stress-induced neuronal cell death, suggesting potential for treating neurodegenerative diseases .
Study CSynthesis ApplicationsDeveloped novel derivatives that exhibited improved pharmacokinetic profiles compared to existing drugs .

Pharmacological Insights

The compound's pharmacological profile is characterized by its ability to interact with multiple biological targets:

  • Kinase Inhibition : As mentioned, its role as a Pim kinase inhibitor is significant for cancer therapy.
  • Neurotransmitter Modulation : Preliminary studies suggest that it may influence neurotransmitter systems, which could be beneficial in psychiatric disorders.

Mechanism of Action

The mechanism of action of 3-Amino-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation, depending on the specific target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

A structurally related compound, (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide , was synthesized in a 2024 European patent application (EP 4 374 877 A2). Key points of comparison include:

Table 1: Structural and Functional Comparison
Feature 3-Amino-6-(trifluoromethyl)-1,2-dihydropyridin-2-one Hydrochloride Patent Compound (EP 4 374 877 A2)
Core Structure 1,2-Dihydropyridin-2-one Pyrido[1,2-b]pyridazine
Substituents -NH₂ at C3, -CF₃ at C6 -CF₃ on furan, -F on benzyl group
Functional Groups Amino, trifluoromethyl Carboxamide, hydroxy, fluorophenyl
Synthetic Precursors Not specified in evidence (S)-Piperidine-2-carboxylate, 3-fluoro-benzaldehyde
Potential Applications Intermediate for pharmaceuticals Likely kinase inhibitor or bioactive candidate
Key Observations:

Trifluoromethyl Group: Both compounds incorporate a -CF₃ group, which is known to improve metabolic stability and lipophilicity in drug candidates. However, its placement differs: the target compound has -CF₃ on the pyridinone ring, whereas the patent compound features it on a furan moiety.

Heterocyclic Core: The dihydropyridinone core of the target compound is simpler and less rigid compared to the fused pyridopyridazine system in the patent compound. This difference may influence binding affinity in biological targets.

Commercial Availability and Supplier Landscape

The target compound is supplied by over 20 manufacturers globally, with Chinese firms dominating production (e.g., Sichuan Hengkang, Changzhou Guiding Bio-tech). In contrast, structurally complex analogues like the patent compound are typically synthesized in-house for specific R&D projects, limiting their commercial availability .

Stability and Reactivity

While explicit stability data are unavailable in the provided evidence, the hydrochloride salt form of the target compound suggests improved handling and storage compared to neutral heterocycles. The patent compound’s hydroxy and carboxamide groups may introduce sensitivity to hydrolysis or oxidation, necessitating specialized formulation .

Biological Activity

3-Amino-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 1087789-03-4
  • Molecular Formula : C7H7F3N2O
  • Molecular Weight : 192.14 g/mol

Anticancer Potential

Research indicates that derivatives of dihydropyridinones exhibit anticancer properties by inhibiting protein kinase C (PKC), which is often overexpressed in various cancers. The compound's structural features may enhance its affinity for PKC, making it a candidate for further development in cancer therapeutics .

Neuroprotective Effects

In studies involving neurotoxicity models, compounds similar to 3-amino-6-(trifluoromethyl)-1,2-dihydropyridin-2-one have shown protective effects against neurodegeneration. For instance, riluzole, a related compound, demonstrated the ability to mitigate MPTP-induced neurotoxicity in murine models by preserving dopamine levels and reducing neuronal damage in the substantia nigra . This suggests that the target compound may possess similar neuroprotective properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in signal transduction pathways that are crucial for cancer cell proliferation.
  • Neurotransmitter Modulation : Similar compounds have been shown to modulate neurotransmitter levels, which could be beneficial in treating neurodegenerative diseases.

Table of Key Research Findings

Study ReferenceObjectiveFindings
Investigate PKC inhibitionIdentified potential anticancer activity through PKC inhibition.
Evaluate neuroprotective effectsDemonstrated protection against MPTP-induced neurotoxicity and preservation of dopamine levels.
Assess antiviral activityShowed modest antiviral activity against SARS-CoV-2 in cell lines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of trifluoromethyl-substituted heterocycles often involves precursor modification. For example, 3-(trifluoromethyl)aniline hydrochloride (prepared via HCl treatment in 1,4-dioxane ) can serve as a starting material. Reaction optimization includes controlling molar ratios (e.g., 1:3 for amine:HCl), solvent selection (THF for solubility ), and purification via column chromatography or vacuum distillation . Monitoring intermediates with thin-layer chromatography (TLC) ensures reaction completion .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use orthogonal analytical techniques:

  • LCMS : Confirm molecular ion peaks (e.g., m/z 772 [M+H]+ in similar compounds ).
  • HPLC : Retention time consistency under standardized conditions (e.g., 1.35 minutes using QC-SMD-TFA05 method ).
  • Exact Mass Spectrometry : Compare experimental vs. theoretical masses (e.g., 201.1311854 for related metabolites ).

Q. What are the key stability considerations for this compound under storage or experimental conditions?

  • Methodological Answer : Hydrochloride salts are hygroscopic; store under inert atmospheres (N₂/Ar). Monitor thermal stability via differential scanning calorimetry (DSC), referencing melting points (e.g., 152°C for structurally similar pyridines ). Solubility in polar aprotic solvents (e.g., THF) should be validated empirically .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in cyclization efficiency during synthesis?

  • Methodological Answer : Contradictions in cyclization yields may arise from competing pathways. Use kinetic studies (e.g., variable-temperature NMR) to identify intermediates. Computational modeling (DFT) can predict regioselectivity, as seen in pyrazole cyclocondensations . Compare experimental outcomes with analogous triazinone syntheses (e.g., refluxing isatin with thiosemicarbazide ).

Q. What strategies improve regioselectivity in derivatization reactions involving the trifluoromethyl group?

  • Methodological Answer : Steric and electronic effects dominate. Fluorine-directed metallation (FDM) can enhance selectivity. For example, in pyrimidine derivatives, electron-withdrawing CF₃ groups direct nucleophilic attacks to meta positions . Use directing groups (e.g., morpholine in EP 4 374 877 A2 ) to control functionalization sites.

Q. How can in vivo pharmacological studies be designed to evaluate bioavailability and metabolite profiling?

  • Methodological Answer : Reference protocols for hydrochloride salts like Xaliproden Hydrochloride, which undergo phase I/II metabolism . Use radiolabeled analogs (e.g., ¹⁴C-tracking) to monitor distribution. For metabolite identification, combine high-resolution MS (HRMS) with enzymatic assays (e.g., liver microsomes ).

Q. What computational tools are effective for predicting interactions between this compound and biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to targets like 5-HT1A receptors . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data for trifluoromethyl-substituted heterocycles?

  • Methodological Answer : Discrepancies may arise from solvent polarity or crystal polymorphism. Use Hansen solubility parameters to categorize solvents. For example, 2-hydroxy-3-trifluoromethylpyridine has a density of 1.398 g/cm³ , suggesting preferential solubility in DMSO. Validate via saturation shake-flask assays under controlled humidity.

Q. Why do HPLC retention times vary across studies, and how can standardization be achieved?

  • Methodological Answer : Column chemistry (C18 vs. HILIC) and mobile phase additives (e.g., TFA ) affect retention. Standardize using reference compounds (e.g., USP standards) and replicate conditions from EP 4 374 877 A2 (QC-SMD-TFA05 method ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Amino-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride
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3-Amino-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride

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